3-benzoyl-5-(2-chlorophenyl)-1-phenyl-3a,6a-dihydropyrrolo[3,4-c]pyrazole-4,6(1H,5H)-dione
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Overview
Description
3-benzoyl-5-(2-chlorophenyl)-1-phenyl-3a,6a-dihydropyrrolo[3,4-c]pyrazole-4,6(1H,5H)-dione is a complex organic compound belonging to the pyrazole family Pyrazoles are known for their diverse biological activities and are widely used in medicinal chemistry
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-benzoyl-5-(2-chlorophenyl)-1-phenyl-3a,6a-dihydropyrrolo[3,4-c]pyrazole-4,6(1H,5H)-dione typically involves a multi-step process. One common method is the cyclocondensation of α, β-unsaturated aldehydes or ketones with substituted phenylhydrazine. This reaction is often catalyzed by vitamin B1, which acts as a green catalyst, providing favorable catalytic activity and reusability .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the general principles of large-scale organic synthesis, such as optimizing reaction conditions, using efficient catalysts, and ensuring high yields and purity, would apply.
Chemical Reactions Analysis
Types of Reactions
3-benzoyl-5-(2-chlorophenyl)-1-phenyl-3a,6a-dihydropyrrolo[3,4-c]pyrazole-4,6(1H,5H)-dione undergoes various chemical reactions, including:
Oxidation: This reaction can introduce oxygen-containing functional groups.
Reduction: This reaction can remove oxygen or add hydrogen atoms.
Substitution: This reaction can replace one functional group with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles and electrophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, solvents like ethanol or dichloromethane, and specific catalysts .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield ketones or carboxylic acids, while reduction could produce alcohols or amines.
Scientific Research Applications
3-benzoyl-5-(2-chlorophenyl)-1-phenyl-3a,6a-dihydropyrrolo[3,4-c]pyrazole-4,6(1H,5H)-dione has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development, particularly for its anti-inflammatory and analgesic effects.
Industry: Utilized in the development of new materials with specific properties, such as fluorescence
Mechanism of Action
The mechanism of action of 3-benzoyl-5-(2-chlorophenyl)-1-phenyl-3a,6a-dihydropyrrolo[3,4-c]pyrazole-4,6(1H,5H)-dione involves its interaction with specific molecular targets and pathways. For instance, it may inhibit certain enzymes or receptors, leading to its observed biological effects. The exact molecular targets and pathways can vary depending on the specific application and context .
Comparison with Similar Compounds
Similar Compounds
Pyrazofurin: Known for its antiviral properties.
Encorafenib: Used in cancer treatment.
Celecoxib: A well-known anti-inflammatory drug.
Crizotinib: Used in the treatment of certain types of cancer.
Lonazolac: An anti-inflammatory agent.
Properties
Molecular Formula |
C24H16ClN3O3 |
---|---|
Molecular Weight |
429.9 g/mol |
IUPAC Name |
3-benzoyl-5-(2-chlorophenyl)-1-phenyl-3a,6a-dihydropyrrolo[3,4-c]pyrazole-4,6-dione |
InChI |
InChI=1S/C24H16ClN3O3/c25-17-13-7-8-14-18(17)27-23(30)19-20(22(29)15-9-3-1-4-10-15)26-28(21(19)24(27)31)16-11-5-2-6-12-16/h1-14,19,21H |
InChI Key |
VHJSCQSNCPYRRD-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)C(=O)C2=NN(C3C2C(=O)N(C3=O)C4=CC=CC=C4Cl)C5=CC=CC=C5 |
Origin of Product |
United States |
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